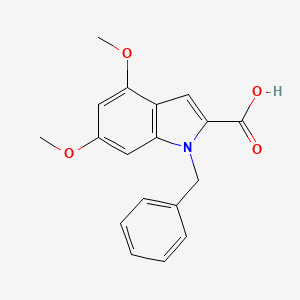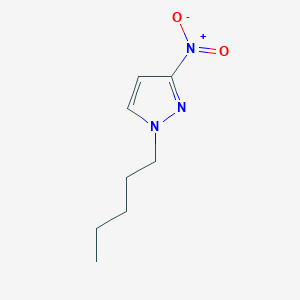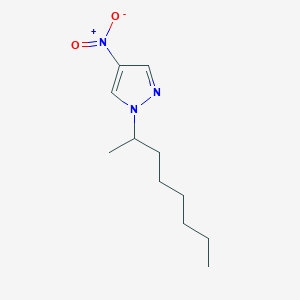![molecular formula C10H7ClFN3O2 B6344448 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240579-43-4](/img/structure/B6344448.png)
1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole (CFPNP) is a synthetic pyrazole compound that has been extensively studied due to its wide range of potential applications. CFPNP has been studied as a potential therapeutic agent for numerous diseases, including cancer, diabetes, and neurological disorders. The compound has also been investigated for its ability to act as a catalyst in organic synthesis, as well as its potential to act as a corrosion inhibitor. CFPNP has been found to possess a variety of interesting properties, such as high solubility, low toxicity, and low cost of synthesis.
Aplicaciones Científicas De Investigación
1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole has been studied extensively as a potential therapeutic agent for numerous diseases, including cancer, diabetes, and neurological disorders. The compound has been found to possess anti-tumor, anti-inflammatory, and anti-diabetic properties. Additionally, 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole has been investigated for its ability to act as a catalyst in organic synthesis, as well as its potential to act as a corrosion inhibitor.
Mecanismo De Acción
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
For example, some indole derivatives have been found to inhibit the RAF and MEK pathways, which are involved in cell growth and proliferation .
Result of Action
Similar compounds have been found to have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole is relatively straightforward and can be accomplished using a variety of methods. This makes it an ideal compound for use in laboratory experiments. Additionally, 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole has been found to possess a variety of interesting properties, such as high solubility, low toxicity, and low cost of synthesis. However, the exact mechanism of action of 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole is not yet fully understood, and more research is needed to better understand the compound’s effects.
Direcciones Futuras
There are numerous potential future directions for 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole research. The compound could be further investigated for its potential as a therapeutic agent for numerous diseases, including cancer, diabetes, and neurological disorders. Additionally, 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole could be studied for its ability to act as a catalyst in organic synthesis, as well as its potential to act as a corrosion inhibitor. Furthermore, 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole could be investigated for its ability to act as an antioxidant, as well as its potential to reduce oxidative stress in the body. Finally, 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole could be studied for its potential to protect neurons from damage.
Métodos De Síntesis
The synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole is relatively straightforward and can be accomplished using a variety of methods. The most common method involves the reaction of 3-chloro-4-fluorophenylmethyl chloride with 4-nitrophenylhydrazine in the presence of an acid catalyst. The reaction produces 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole in high yields. Other methods of synthesis include the reaction of 3-chloro-4-fluorophenylmethyl bromide with 4-nitrophenylhydrazine and the reaction of 4-nitrophenylhydrazine with 3-chloro-4-fluorophenylmethyl iodide.
Propiedades
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-9-3-7(1-2-10(9)12)5-14-6-8(4-13-14)15(16)17/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXCXKRKTQKGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)

![1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344413.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344422.png)
![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)
![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)


![1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344461.png)
![4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6344469.png)